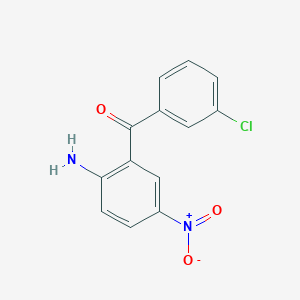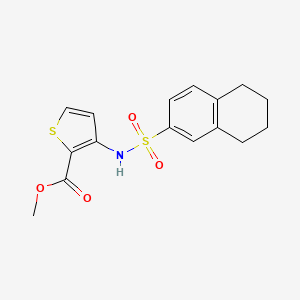
1-(2-thiophen-3-ylethyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-thiophen-3-ylethyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a thiophene ring via an ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-thiophen-3-ylethyl)pyrrolidine typically involves the reaction of thiophene derivatives with pyrrolidine under specific conditions. One common method includes the alkylation of thiophene with an ethyl halide, followed by the reaction with pyrrolidine. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to ensure the reaction proceeds efficiently and safely.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-thiophen-3-ylethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the pyrrolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents, acids, or bases can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various substituted thiophene derivatives, reduced pyrrolidine compounds, and oxidized thiophene products .
Applications De Recherche Scientifique
1-(2-thiophen-3-ylethyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of materials such as organic semiconductors and light-emitting diodes (OLEDs)
Mécanisme D'action
The mechanism of action of 1-(2-thiophen-3-ylethyl)pyrrolidine involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Thiophene Derivatives: Compounds like 2-thiophenemethanol and 3-thiophenecarboxaldehyde share the thiophene ring structure.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-dione and 1-methylpyrrolidine have similar pyrrolidine rings.
Uniqueness: 1-(2-thiophen-3-ylethyl)pyrrolidine is unique due to the combination of the thiophene and pyrrolidine rings connected by an ethyl chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H15NS |
|---|---|
Poids moléculaire |
181.30 g/mol |
Nom IUPAC |
1-(2-thiophen-3-ylethyl)pyrrolidine |
InChI |
InChI=1S/C10H15NS/c1-2-6-11(5-1)7-3-10-4-8-12-9-10/h4,8-9H,1-3,5-7H2 |
Clé InChI |
POBLTVDVSOWRLN-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCC2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine](/img/structure/B8671089.png)







![3-[(1-hydroxypyridin-2-ylidene)amino]propan-1-ol](/img/structure/B8671147.png)
![3-Methyl-5-[4-(methylsulfonyl)benzyl]-1,2,4-oxadiazole](/img/structure/B8671154.png)


